molecular formula C20H18N2O4 B444541 (2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 328268-88-8

(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B444541
CAS No.: 328268-88-8
M. Wt: 350.4g/mol
InChI Key: KAZOUUXGNDLWRJ-UHFFFAOYSA-N
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Description

(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation of the hydroxyl group on the chromene ring using methyl iodide and a base such as potassium carbonate.

    Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with an appropriate amine, such as 4-methylphenylamine, under dehydrating conditions.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and imino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted chromene derivatives with various functional groups.

Scientific Research Applications

(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-[(4-methylphenyl)imino]methylphenol: A structurally similar compound with potential biological activities.

    4-Methylphenyl-2-iminothiazolidinone: Another compound with a similar imino group and potential therapeutic applications.

Uniqueness

(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-acetyl-8-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12-7-9-15(10-8-12)22-20-16(19(24)21-13(2)23)11-14-5-4-6-17(25-3)18(14)26-20/h4-11H,1-3H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZOUUXGNDLWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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